Trimethyl[(nonadec-18-yn-9-yl)oxy]silane
Description
Trimethyl[(nonadec-18-yn-9-yl)oxy]silane is a silicon-based organic compound characterized by a nonadec-18-yn-9-yloxy group attached to a trimethylsilane moiety. The alkyne group (C≡C) at the 18th carbon of the 19-carbon chain introduces unique reactivity, distinguishing it from saturated alkyl-substituted silanes. Such compounds are typically employed in surface modification, polymer chemistry, and as intermediates in organic synthesis. The trimethylsilyl group enhances hydrophobicity and thermal stability, while the alkyne functionality enables participation in click chemistry (e.g., azide-alkyne cycloaddition) for targeted molecular assembly .
Properties
CAS No. |
832727-11-4 |
|---|---|
Molecular Formula |
C22H44OSi |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
trimethyl(nonadec-18-yn-9-yloxy)silane |
InChI |
InChI=1S/C22H44OSi/c1-6-8-10-12-14-15-17-19-21-22(23-24(3,4)5)20-18-16-13-11-9-7-2/h1,22H,7-21H2,2-5H3 |
InChI Key |
OXQVFGCKVFOWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC#C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane typically involves the reaction of nonadec-18-yn-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(nonadec-18-yn-9-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Alkenes, alkanes
Substitution: Various functionalized silanes
Scientific Research Applications
Trimethyl[(nonadec-18-yn-9-yl)oxy]silane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mechanism of Action
The mechanism of action of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.
Comparison with Similar Compounds
Key Observations :
- Alkyne vs. Saturated Chains: The alkyne in this compound provides distinct reactivity compared to saturated analogs like trimethyl(octadecyloxy)silane .
- Chain Length: Nonadecyloxy (C19) derivatives exhibit higher molecular weights and melting points than shorter-chain counterparts (e.g., C13 in ).
- Branched vs. Linear Chains : Branched substituents (e.g., 1-ethyloctyloxy ) reduce crystallinity compared to linear chains.
Physical and Chemical Properties
Notes:
- The alkyne group in this compound increases its susceptibility to oxidative and catalytic reactions, unlike saturated analogs .
- Saturated silanes like trimethyl(octadecyloxy)silane are preferred in applications requiring inertness, such as lubricants or coatings .
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